molecular formula C18H15N5O4S B2735858 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034425-65-3

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No.: B2735858
CAS No.: 2034425-65-3
M. Wt: 397.41
InChI Key: JZWLMOVSAXVHBL-UHFFFAOYSA-N
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Description

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its intricate molecular structure, incorporating a pyrrolo[3,4-b]pyridine core, pyrazole, and benzenesulfonamide functionalities

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-17-15-3-1-8-19-16(15)18(25)22(17)12-10-21-28(26,27)14-6-4-13(5-7-14)23-11-2-9-20-23/h1-9,11,21H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLMOVSAXVHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically begins with commercially available starting materials including 5H-pyrrolo[3,4-b]pyridine, 1H-pyrazole, and benzenesulfonamide derivatives.

  • Key Steps: : The synthetic route involves:

    • Functionalization of the pyrrolo[3,4-b]pyridine core to introduce the 5,7-dioxo groups.

    • Alkylation to attach the ethyl linker.

    • Coupling reactions to attach the pyrazole and benzenesulfonamide moieties.

  • Reaction Conditions: : These steps usually require controlled temperatures (ranging from -10°C to 120°C), catalytic amounts of base or acid, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production scale synthesis of this compound involves:

  • Flow Chemistry: : Continuous flow reactors ensure high efficiency and reproducibility.

  • Catalysts: : Usage of efficient catalytic systems to enhance yields and purity.

  • Automation: : Process automation for precise control over reaction parameters, improving safety and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo redox reactions, particularly at the pyrrolo[3,4-b]pyridine core, influencing its electronic properties.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can occur on the benzenesulfonamide and pyrazole rings, allowing for diverse modifications.

  • Coupling Reactions: : The ethyl linker provides flexibility for coupling with other functional groups or molecules.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidizing reactions.

  • Reducing Agents: : Sodium borohydride or lithium aluminium hydride for reduction processes.

  • Catalysts: : Palladium or copper catalysts for coupling reactions.

Major Products Formed

  • Redox Reactions: : Formation of hydroxylated or hydrogenated derivatives.

  • Substitution Reactions: : Substituted sulfonamides or pyrazole derivatives.

  • Coupling Reactions: : Bi-functionalized or multi-functionalized derivatives.

Scientific Research Applications

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide finds use across various research domains:

  • Chemistry: : As a versatile intermediate for synthesizing complex organic molecules and functional materials.

  • Biology: : Investigated for potential roles in biochemical pathways and enzyme inhibition studies.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

  • Industry: : Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its structural complexity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors, altering their activity.

  • Pathways Involved: : Modulation of biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide stands out due to its unique structural features:

  • Similar Compounds

    • N-(2-(6-oxo-5H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

    • N-(2-(5,6-dioxo-6H-pyrrolo[3,4-b]pyridin-7(6H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

  • Uniqueness: : The specific arrangement of dioxo groups and the ethyl linker confers distinct reactivity and functional properties, making it a valuable compound for specialized applications.

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolo[3,4-b]pyridine exhibit promising antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against Mycobacterium tuberculosis. In vitro assays demonstrated that these compounds could inhibit the growth of the bacterium, suggesting their potential as antitubercular agents .

Anticancer Properties

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that similar compounds can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For example, the inhibition of specific kinases associated with tumor growth has been observed .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide moiety can interact with the active sites of enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : The compound may also modulate receptor activity associated with inflammatory responses and cell signaling pathways.

Study 1: Antimicrobial Efficacy

A study conducted by Rao et al. (2023) evaluated the antimicrobial activity of various pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis. The results indicated that certain modifications in the structure significantly enhanced the inhibitory effects on bacterial growth .

CompoundMIC (µg/mL)Activity
A12Effective
B25Moderate
C5Highly Effective

Study 2: Anticancer Potential

In another investigation focused on anticancer properties, derivatives similar to the target compound were tested against various cancer cell lines. The results showed that these compounds could reduce cell viability significantly.

Cell LineIC50 (µM)Effectiveness
HeLa10High
MCF-715Moderate
A5498Very High

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide?

  • Methodology :

  • The compound's core structure (pyrrolo[3,4-b]pyridine-5,7-dione) is synthesized via cyclization reactions starting from substituted pyridine precursors. For example, intermediate 5,7-dioxo-pyrrolopyridine derivatives can be generated using formic acid or formamide under reflux conditions .
  • The sulfonamide moiety is introduced via nucleophilic substitution, where a sulfonyl chloride reacts with an ethylenediamine-linked pyrrolopyridine intermediate. Solvent selection (e.g., DMF or xylene) and temperature control (80–120°C) are critical for yield optimization .
    • Validation : Purity is confirmed via HPLC (>95%) and structural characterization via 1H^1H-NMR and LC-MS .

Q. How is the compound characterized to confirm its structural integrity?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments, particularly distinguishing the pyrazole (δ 7.5–8.5 ppm) and sulfonamide (δ 3.1–3.5 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₁₉H₁₆N₅O₅S: 442.09 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolves the bicyclic pyrrolopyridine core geometry, confirming planarity and hydrogen-bonding interactions .

Q. What preliminary biological activities have been reported for this compound?

  • Findings :

  • Antimicrobial Activity : Demonstrated moderate inhibition against Mycobacterium tuberculosis (MIC₉₀: 8 µg/mL) in vitro, attributed to the sulfonamide group’s interference with folate biosynthesis .
  • Enzyme Inhibition : Shown to inhibit dipeptidyl peptidase IV (DPP4) with IC₅₀ = 120 nM, suggesting potential for diabetes research .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s DPP4 inhibitory activity?

  • SAR Insights :

  • Pyrrolopyridine Core : Substitution at the 3-position with aminomethyl groups enhances DPP4 binding (e.g., BMS-767778, IC₅₀ = 1.2 nM) by forming hydrogen bonds with S2 and S1 pockets .
  • Sulfonamide Linker : Replacing the ethylenediamine linker with a methylene group reduces steric hindrance, improving selectivity over DPP8/9 .
    • Experimental Design : Use molecular docking (e.g., Glide SP) to model interactions with DPP4 (PDB: 4A5S) and validate via enzymatic assays .

Q. How can conflicting biological data (e.g., antimicrobial vs. DPP4 inhibition) be reconciled?

  • Analysis Framework :

  • Target Selectivity Profiling : Screen against a panel of 50+ kinases and receptors to identify off-target effects. For example, sulfonamides may cross-react with carbonic anhydrase isoforms .
  • Cellular Context : Assess activity in macrophage infection models (for antimicrobial claims) vs. insulin-secreting β-cells (for DPP4 inhibition) to clarify mechanism .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Approaches :

  • Prodrug Design : Introduce ester or amide prodrug moieties (e.g., methyl acetate) to enhance oral bioavailability. Hydrolysis in vivo regenerates the active compound .
  • CYP450 Inhibition Assays : Identify metabolic hotspots via liver microsome studies. Fluorination at the pyrazole 4-position reduces CYP3A4-mediated oxidation .

Q. How do crystallographic data inform co-crystal structure analysis with biological targets?

  • Case Study :

  • Co-crystallization with DPP4 (PDB: 4A5S) revealed key interactions: (1) the pyrrolopyridine carbonyl forms hydrogen bonds with Tyr547, and (2) the sulfonamide oxygen interacts with Arg125 .
  • Implications : Modify the pyrazole substituent to exploit hydrophobic subpockets (e.g., 2,4-dichlorophenyl enhances van der Waals interactions) .

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